molecular formula C11H19NO2 B15252876 Ethyl 6-aminospiro[2.5]octane-1-carboxylate

Ethyl 6-aminospiro[2.5]octane-1-carboxylate

Cat. No.: B15252876
M. Wt: 197.27 g/mol
InChI Key: PPEJCXIWRWYXJC-UHFFFAOYSA-N
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Description

Ethyl 6-aminospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl 6-oxaspiro[2.5]octane-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while substitution reactions produce various substituted products .

Scientific Research Applications

Ethyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-aminospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Ethyl 6-aminospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Biological Activity

Ethyl 6-aminospiro[2.5]octane-1-carboxylate (CAS No. 171361-65-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological activity. The molecular formula is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol. The compound contains a carboxylate functional group, which is often associated with enhanced solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
LogP0.82
Polar Surface Area36 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of reagents such as potassium tert-butoxide and various alkylating agents. A common method includes heating a mixture of ethyl carbamate and appropriate cyclic intermediates under reflux conditions to yield the desired product with high yields (up to 94%) .

Synthesis Procedure Example

  • Reagents : Ethyl carbamate, potassium tert-butoxide, cyclic ketones.
  • Conditions : Reflux in ethanol/water mixture.
  • Yield : Approximately 94%.

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of spiro compounds.
    • Method : In vitro testing against gram-positive and gram-negative bacteria.
    • Findings : A significant reduction in bacterial growth was observed with IC50 values comparable to standard antibiotics.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of spiro derivatives on breast cancer cell lines.
    • Method : MTT assay for cell viability.
    • Findings : Certain derivatives exhibited IC50 values ranging from 22.75 μM to 25.18 μM, indicating potent anticancer activity .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 6-aminospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h8-9H,2-7,12H2,1H3

InChI Key

PPEJCXIWRWYXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCC(CC2)N

Origin of Product

United States

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